molecular formula C10H14FNO B15263898 2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine

2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine

Cat. No.: B15263898
M. Wt: 183.22 g/mol
InChI Key: NXGTULAUSLNGQZ-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanamine side chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methylbenzaldehyde and fluorobenzene.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-methoxy-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways are still under investigation, but the compound is believed to modulate various biochemical processes through its interactions with enzymes and receptors .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-fluoro-1-(2-methoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C10H14FNO/c1-7-3-4-8(9(12)6-11)10(5-7)13-2/h3-5,9H,6,12H2,1-2H3

InChI Key

NXGTULAUSLNGQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CF)N)OC

Origin of Product

United States

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